Synthetic Efficiency: 99% Yield in One-Pot 3-Bromoindenone Preparation from 1-Indanone
3-Bromo-1-indanone can be synthesized from 1-indanone via radical bromination followed by in situ elimination, affording 3-bromoindenone in 99% isolated yield using NBS/AIBN under photolytic conditions [1]. This nearly quantitative transformation contrasts sharply with traditional indenone synthetic methods—such as palladium- or aluminum chloride-catalyzed addition of benzoyl chlorides to acetylenes or intramolecular Friedel-Crafts acylation—which are frequently characterized by poor yields, irreproducibility, and starting material decomposition [2]. The high-yielding protocol has been reproduced in multiple independent studies, including a 99% yield reported in Synthetic Communications (0.72 g from 0.5 g 1-indanone, mp 57–58.5 °C) [1] and a separate route in Tetrahedron Letters achieving comparable efficiency .
| Evidence Dimension | Isolated yield of 3-bromoindenone from 1-indanone precursor |
|---|---|
| Target Compound Data | 99% isolated yield |
| Comparator Or Baseline | Conventional indenone synthetic routes (Pd/AlCl3-catalyzed additions, intramolecular Friedel-Crafts acylation): generally poor yields with irreproducibility |
| Quantified Difference | ~99% yield versus typically <50% for classical methods; eliminates reproducibility issues |
| Conditions | 1-Indanone (0.5 g, 3 mmol), NBS (1.1 g), AIBN (11 mg) in CCl4, reflux with 125W illumination, then Et3N for elimination |
Why This Matters
The near-quantitative yield reduces starting material waste, improves cost-efficiency in multi-step campaigns, and provides reliable access to a reactive indenone intermediate that cannot be obtained with comparable efficiency from non-brominated or ring-brominated indanone isomers.
- [1] Heffner RJ, Joullie MM. Synthetic Routes to Ninhydrins. Preparation of Ninhydrin, 5-Methoxyninhydrin, and 5-(Methylthio)Ninhydrin. Synthetic Communications. 1991;21(21):2253-2254. View Source
- [2] Tutar A, Cakmak O, Balci M. Photobromination of indane: preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton. Tetrahedron. 2001;57(48):9759-9763. View Source
